(2-Phenoxyethyl)triphenylphosphonium bromide
Overview
Description
(2-Phenoxyethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C26H24BrOP. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triphenylphosphonium group attached to a phenoxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxyethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable phenoxyethyl halide. One common method includes the reaction of triphenylphosphine with β-bromophenetole in the presence of a solvent such as phenol. The reaction mixture is heated to around 90°C and maintained at this temperature for 48 hours. The product is then isolated by precipitation with anhydrous ether and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Phenoxyethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenoxyethyl alcohol, while oxidation with hydrogen peroxide can produce phenoxyacetic acid.
Scientific Research Applications
(2-Phenoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium salts.
Biology: The compound has been studied for its potential anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2-Phenoxyethyl)triphenylphosphonium bromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to target mitochondria, where it can exert its effects. The phenoxyethyl moiety may contribute to its biological activity by interacting with specific molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
- Vinyl triphenylphosphonium bromide
- Phenoxyethyl dimethyl dodecyl ammonium bromide
Comparison: (2-Phenoxyethyl)triphenylphosphonium bromide is unique due to its specific structure, which combines a triphenylphosphonium group with a phenoxyethyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, vinyl triphenylphosphonium bromide has a vinyl group instead of a phenoxyethyl group, which affects its reactivity and applications. Similarly, phenoxyethyl dimethyl dodecyl ammonium bromide has a different cationic structure, leading to variations in its biological activity and uses .
Properties
IUPAC Name |
2-phenoxyethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIVZQJPMLZRIS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945063 | |
Record name | (2-Phenoxyethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22409-83-2 | |
Record name | Phosphonium, (2-phenoxyethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22409-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Phenoxyethyl)triphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022409832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22409-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Phenoxyethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-phenoxyethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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